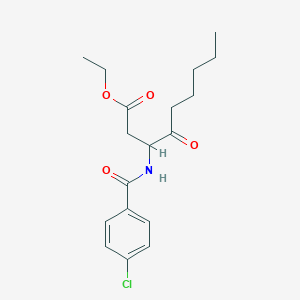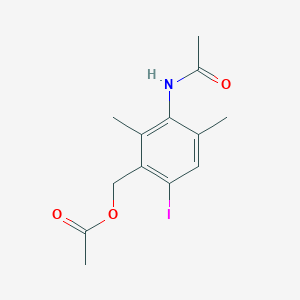
(3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate
Descripción general
Descripción
(3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate is a complex organic compound with a unique structure that includes an acetylamino group, an iodine atom, and two methyl groups attached to a benzyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester typically involves multiple steps, starting with the preparation of the benzyl ester precursor. The key steps include:
Formation of the Benzyl Ester: This involves the esterification of acetic acid with a suitable benzyl alcohol derivative.
Introduction of the Acetylamino Group: This step involves the acetylation of the amino group on the benzyl ester.
Methylation: The addition of methyl groups is typically achieved through alkylation reactions using methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
(3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the iodine atom to a less reactive species.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid 3-acetylamino-6-bromo-2,4-dimethyl-benzyl ester: Similar structure but with a bromine atom instead of iodine.
Acetic acid 3-acetylamino-6-chloro-2,4-dimethyl-benzyl ester: Similar structure but with a chlorine atom instead of iodine.
Acetic acid 3-acetylamino-6-fluoro-2,4-dimethyl-benzyl ester: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester imparts unique reactivity and properties compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s chemical behavior and interactions with other molecules.
Propiedades
Fórmula molecular |
C13H16INO3 |
|---|---|
Peso molecular |
361.17 g/mol |
Nombre IUPAC |
(3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate |
InChI |
InChI=1S/C13H16INO3/c1-7-5-12(14)11(6-18-10(4)17)8(2)13(7)15-9(3)16/h5H,6H2,1-4H3,(H,15,16) |
Clave InChI |
SJSJKHNBAZEEDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1NC(=O)C)C)COC(=O)C)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-chloro-2-{[3-(ethyloxy)-3-oxopropanoyl]amino}-5-iodobenzoate](/img/structure/B8602536.png)

![1-Chloro-4-[(4-methoxybutyl)sulfanyl]benzene](/img/structure/B8602544.png)

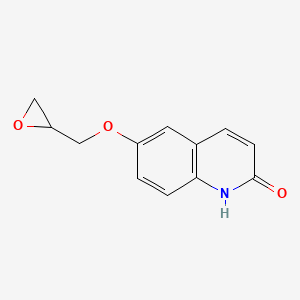
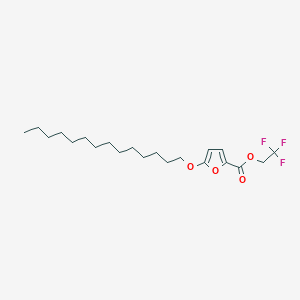
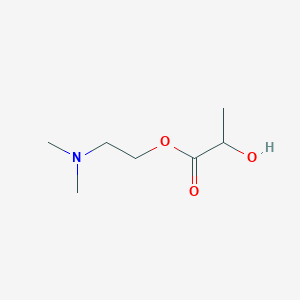
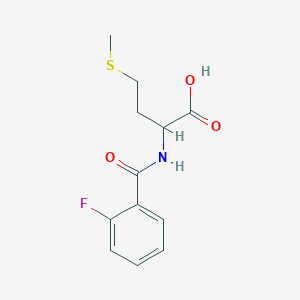

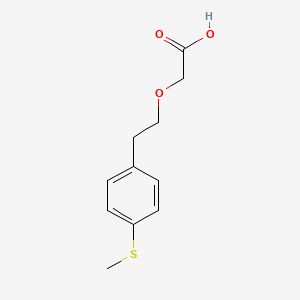
![4-(Methylthio)-7-vinylthieno[3,2-d]pyrimidine](/img/structure/B8602615.png)
![1-[1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazol-4-yl]ethan-1-one](/img/structure/B8602620.png)
